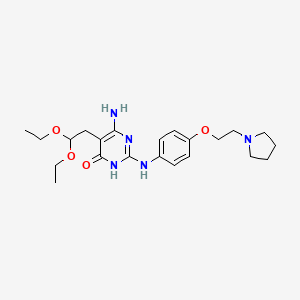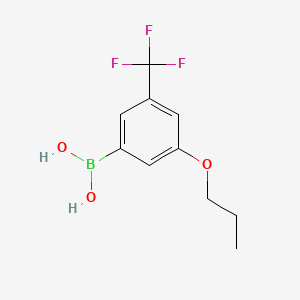
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-on
Übersicht
Beschreibung
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with tert-butyl, dimethyl, and nitro groups
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a benzofuran derivative, followed by the introduction of tert-butyl and dimethyl groups through Friedel-Crafts alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or alter other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substituting agents: Such as halogens, alkyl halides, or other electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(tert-Butyl)-2,3-dimethylbenzofuran: Lacks the nitro group, resulting in different reactivity and applications.
3,3-Dimethyl-6-nitrobenzofuran-2(3H)-one: Lacks the tert-butyl group, affecting its steric properties and interactions.
5-(tert-Butyl)-3,3-dimethylbenzofuran:
Uniqueness
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one is unique due to the combination of its substituents, which confer specific electronic, steric, and reactivity properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCLUJQMFCTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732341 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-39-7 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)


